Tandem Halogen Electrophilicity: Differential Oxidative Addition Kinetics of C–I vs. C–Br Bonds
The target compound possesses two chemically distinct carbon–halogen bonds (C–I and C–Br) on the same aromatic ring, enabling sequential, chemoselective cross-coupling. The C–I bond undergoes oxidative addition to Pd(0) catalysts approximately 10²–10³ times faster than the C–Br bond under standard cross-coupling conditions [1]. This kinetic differentiation is a class-level property of mixed iodo/bromo arenes and allows the iodine site to be functionalized first (e.g., via Suzuki, Sonogashira, or Heck coupling), leaving the bromine site intact for a subsequent, orthogonal coupling step. In contrast, (3,5-dibromo-2,6-difluorophenyl)triethylsilane (CAS 651027-04-2) presents two chemically equivalent C–Br bonds, making sequential, site-selective functionalization without statistical mixtures significantly more challenging. Similarly, (3-bromo-2,6-difluorophenyl)triethylsilane (CAS 651027-03-1) possesses only a single reactive halogen, limiting the compound to a single cross-coupling event.
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | C–I bond: ~10²–10³ × faster than C–Br; enables sequential chemoselective coupling [1] |
| Comparator Or Baseline | (3,5-Dibromo analog, CAS 651027-04-2): Two equivalent C–Br bonds, no inherent kinetic differentiation ; Mono-bromo analog (CAS 651027-03-1): Only one reactive halogen, single coupling only |
| Quantified Difference | ~100–1000× rate enhancement for C–I vs. C–Br oxidative addition; enables two sequential, orthogonal coupling steps without protecting group manipulation |
| Conditions | Standard Pd(0)-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira, Heck); class-level inherent property of C–I vs. C–Br bonds [1] |
Why This Matters
The kinetic differentiation between C–I and C–Br bonds allows procurement of a single building block that supports two sequential, orthogonal cross-coupling reactions, reducing step count and overall synthetic cost compared to using multiple mono-halogenated intermediates.
- [1] Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. J. Organomet. Chem. 1999, 576, 254–278. (Class-level reference for relative oxidative addition rates of aryl halides to Pd(0).) View Source
